N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide
Description
N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide is a complex organic compound that features a benzimidazole core, a piperidine ring, and an oxazole moiety
Properties
IUPAC Name |
N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c26-20(24-10-7-14(8-11-24)16-9-12-27-23-16)21-13-19-22-17-3-1-2-4-18(17)25(19)15-5-6-15/h1-4,9,12,14-15H,5-8,10-11,13H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGMNVIMEYEEJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N=C2CNC(=O)N4CCC(CC4)C5=NOC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Cyclopropyl Substitution:
Piperidine Ring Formation: The piperidine ring is often synthesized via a Mannich reaction, involving formaldehyde, a secondary amine, and a ketone.
Oxazole Ring Formation: The oxazole ring can be constructed through a cyclization reaction involving an α-haloketone and an amide.
Final Coupling: The final step involves coupling the benzimidazole derivative with the piperidine-oxazole intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperidine rings.
Reduction: Reduction reactions can be performed on the oxazole ring to yield corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole and piperidine rings.
Reduction: Amines derived from the reduction of the oxazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in DNA replication and repair.
Medicine
In medicine, this compound is being investigated for its potential as an anticancer agent. Its ability to inhibit specific enzymes makes it a promising candidate for the development of new cancer therapies.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide involves the inhibition of specific enzymes. The benzimidazole core interacts with the active site of the enzyme, while the piperidine and oxazole rings enhance binding affinity and specificity. This interaction disrupts the enzyme’s normal function, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-benzimidazol-2-yl)methyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide
- N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-4-(1,2-thiazol-3-yl)piperidine-1-carboxamide
Uniqueness
N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide is unique due to the presence of the cyclopropyl group, which enhances its binding affinity and specificity for certain enzymes. This makes it a more potent inhibitor compared to similar compounds without the cyclopropyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
